molecular formula C18H36O2 B12947772 Tetradecanoic acid tert-butyl ester CAS No. 32429-42-8

Tetradecanoic acid tert-butyl ester

Cat. No.: B12947772
CAS No.: 32429-42-8
M. Wt: 284.5 g/mol
InChI Key: FWLUJMOCPIHVJP-UHFFFAOYSA-N
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Description

Tetradecanoic acid tert-butyl ester, also known as tert-butyl tetradecanoate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from tetradecanoic acid (myristic acid) and tert-butanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecanoic acid tert-butyl ester can be synthesized through the esterification of tetradecanoic acid with tert-butanol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.

This method is particularly useful for sterically hindered substrates and provides high yields of the desired ester .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid tert-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield tetradecanoic acid and tert-butanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Oxidation: Oxidation reactions can convert the ester into different functional groups, such as carboxylic acids or ketones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Hydrolysis: Tetradecanoic acid and tert-butanol.

    Reduction: Tetradecanol.

    Oxidation: Tetradecanoic acid or other oxidized derivatives.

Scientific Research Applications

Tetradecanoic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecanoic acid tert-butyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of tetradecanoic acid and tert-butanol. The ester can also undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    Tetradecanoic acid ethyl ester: Similar to tetradecanoic acid tert-butyl ester but with an ethyl group instead of a tert-butyl group.

    Tetradecanoic acid methyl ester: Contains a methyl group instead of a tert-butyl group.

    Tetradecanoic acid isopropyl ester: Features an isopropyl group in place of the tert-butyl group.

Uniqueness

This compound is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective protection or deprotection of functional groups is required .

Properties

CAS No.

32429-42-8

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

tert-butyl tetradecanoate

InChI

InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)20-18(2,3)4/h5-16H2,1-4H3

InChI Key

FWLUJMOCPIHVJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

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